1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one
Description
Properties
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-14(2)13-23(20,21)16-9-6-10-18(11-16)17(19)12-22-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRZSWKAYUXOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Attachment of the phenoxyethanone moiety: This step involves the reaction of the piperidine derivative with phenoxyethanone under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and selectivity towards its targets. The phenoxyethanone moiety can contribute to the overall pharmacokinetic properties of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine Derivatives
The piperidine ring is a common scaffold in bioactive molecules. Key structural analogs and their differences are outlined below:
Key Observations :
- Sulfonyl vs. Amino/Methoxy Groups: The sulfonyl group in the target compound likely increases metabolic stability and hydrogen-bonding capacity compared to amino or methoxy substituents .
Anti-Ulcer Activity
Piperidine-linked dihydropyrimidinones (e.g., compound 3, 8, 11, and 15 in ) demonstrate in vivo anti-ulcer activity via histopathological evaluation. While the target compound lacks direct testing, its sulfonyl group may mimic the gastroprotective effects of sulfonamide derivatives by modulating proton pumps or reducing oxidative stress .
Enzyme Inhibition Potential
The nitroaniline-substituted piperidine in showed bromodomain inhibition (>95% purity in testing), suggesting that bulky substituents (e.g., sulfonyl or nitro groups) at the piperidine 3-position enhance enzyme interaction. The target compound’s sulfonyl group could similarly engage in hydrophobic or polar interactions with enzyme active sites .
Physicochemical Properties
Biological Activity
1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₉N₃O₂S
- Molecular Weight : 305.39 g/mol
Antimicrobial Activity
Research has shown that derivatives of piperidine, a structural component of the compound, exhibit significant antimicrobial properties. For instance, a study involving various piperidine derivatives demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| Compound A | Moderate (Zone of inhibition: 15 mm) | Weak (Zone of inhibition: 8 mm) |
| Compound B | Good (Zone of inhibition: 20 mm) | Moderate (Zone of inhibition: 12 mm) |
| Compound C | Excellent (Zone of inhibition: 25 mm) | Good (Zone of inhibition: 18 mm) |
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Piperidine derivatives are known to modulate neurotransmitter systems and exhibit anti-inflammatory properties. This suggests that the sulfonyl group in the compound could enhance its solubility and bioavailability, facilitating better interaction with target receptors.
Case Study 1: Antimicrobial Testing
In a comparative study, the antimicrobial efficacy of several piperidine derivatives, including those related to our compound, was evaluated. The results indicated that compounds with a sulfonyl group displayed enhanced antimicrobial activity compared to those without it. The study utilized disk diffusion methods to assess the zone of inhibition across multiple bacterial strains .
Case Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxic effects of similar compounds on cancer cell lines. The results showed that certain piperidine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
